2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide
Description
2-(4-Fluorophenyl)-N-(3-methoxypropyl)acetamide is a synthetic organic compound characterized by a fluorophenyl group attached to an acetamide backbone, with a 3-methoxypropyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₅FNO₂, and it has a molecular weight of 236.25 g/mol. The fluorine atom at the para position of the phenyl ring enhances the compound’s electronic properties, influencing its chemical reactivity, lipophilicity, and biological interactions . This structural configuration makes it a candidate for research in medicinal chemistry, particularly in studies targeting enzyme modulation and receptor binding.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-16-8-2-7-14-12(15)9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLSSTIPLCNHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide typically involves the reaction of 4-fluoroaniline with 3-methoxypropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide.
Step 2: 4-fluoroacetanilide is then reacted with 3-methoxypropylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness arises from the 4-fluorophenyl and 3-methoxypropyl groups. Below is a comparison with structurally analogous compounds:
| Compound Name | Key Structural Differences | Impact on Properties | Reference |
|---|---|---|---|
| N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylpropyl)acetamide | Hydroxy group instead of methoxypropyl; methylpropyl chain | Enhanced antimicrobial activity via Hedgehog pathway modulation | |
| 2-[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide | Oxazole ring added to the acetamide backbone | Increased stability and antiviral potential | |
| N-(3-Methoxyphenyl)-acetamide | Methoxyphenyl group instead of fluorophenyl | Mild anticancer activity via cell cycle arrest | |
| 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide | Chloro and fluoropropyl substituents | Higher electrophilicity; used in pesticide research |
Physicochemical Properties
| Property | 2-(4-Fluorophenyl)-N-(3-Methoxypropyl)acetamide | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylpropyl)acetamide | 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide |
|---|---|---|---|
| Molecular Weight | 236.25 g/mol | 265.31 g/mol | 302.75 g/mol |
| LogP (Lipophilicity) | 2.1 | 1.8 | 3.5 |
| Solubility | Moderate in DMSO | High in polar solvents | Low in water; soluble in chloroform |
| Melting Point | 120–122°C (estimated) | 145–147°C | 89–91°C |
- Lipophilicity : The higher logP of the target compound compared to N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylpropyl)acetamide suggests better membrane penetration, critical for CNS-targeting drugs .
- Thermal Stability : The methoxypropyl group confers higher melting points than chlorinated analogs like 2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide , which has weaker intermolecular forces .
Key Differentiators and Research Implications
The para-fluorine and methoxypropyl groups synergistically enhance the compound’s bioactivity and pharmacokinetics. For example:
- Compared to 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide , the absence of an oxazole ring reduces steric hindrance, improving target binding .
- Unlike N-(4-Hydroxyphenyl)acetamide , the fluorine atom prevents rapid glucuronidation, extending half-life in vivo .
These attributes position this compound as a versatile scaffold for drug discovery, particularly in oncology and antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
